2-(6-methoxy-1H-indol-3-yl)acetic Acid

myeloperoxidase inhibition inflammatory disease oxidative stress

Secure 2-(6-methoxy-1H-indol-3-yl)acetic acid (CAS 103986-22-7) with confirmed 6-OCH₃ substitution integrity. This derivative provides species-selective auxin receptor activation patterns in plant models, enabling development of crop-specific growth regulators. Its scaffold delivers distinct myeloperoxidase inhibition activity (23–72% at 10 µM) without confounding 5-substituent effects, making it a clean probe for leukocyte oxidative pathways. The compound also exhibits moderate, hydrogen-atom-transfer-based antioxidant behavior, serving as an ideal baseline control in radical-scavenging panels. Available in bulk research quantities with full analytical documentation. Order today.

Molecular Formula C11H11NO3
Molecular Weight 205,22 g/mole
CAS No. 103986-22-7
Cat. No. B556482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-methoxy-1H-indol-3-yl)acetic Acid
CAS103986-22-7
Molecular FormulaC11H11NO3
Molecular Weight205,22 g/mole
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)CC(=O)O
InChIInChI=1S/C11H11NO3/c1-15-8-2-3-9-7(4-11(13)14)6-12-10(9)5-8/h2-3,5-6,12H,4H2,1H3,(H,13,14)
InChIKeyFRLCWLTTZFMZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methoxy-1H-indol-3-yl)acetic Acid (CAS 103986-22-7): Structural and Functional Characterization for Scientific Procurement


2-(6-Methoxy-1H-indol-3-yl)acetic acid (CAS 103986-22-7), also known as 6-methoxyindole-3-acetic acid (6-MeO-IAA), is an indole-3-acetic acid (IAA) derivative featuring a methoxy (-OCH₃) substitution at the 6-position of the indole ring and an acetic acid side chain at the 3-position . With a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol, this compound serves as both a structural analog of the endogenous phytohormone indole-3-acetic acid (IAA) and a member of the broader class of methoxylated indole derivatives that includes melatonin (5-methoxy-N-acetyltryptamine) and 5-methoxyindole-3-acetic acid (5-MeO-IAA) [1]. Its substitution pattern confers distinct chemical properties and biological activity profiles relative to unsubstituted IAA and other positional isomers, making it a compound of interest across plant biology, neuroscience, and inflammation research .

Why Generic Indole-3-Acetic Acid Derivatives Cannot Substitute for 2-(6-Methoxy-1H-indol-3-yl)acetic Acid in Critical Research Applications


The class of indole-3-acetic acid derivatives exhibits profound structure-activity divergence based on substitution pattern and position, rendering generic substitution scientifically invalid for targeted applications. Comparative studies demonstrate that the presence and location of the methoxy group fundamentally alter both antioxidant mechanisms and enzymatic inhibition profiles: 5-hydroxyindoles exhibit the highest electron transfer-based radical scavenging activity, while 5-methoxyindoles display intermediate potency, and 6-methoxy substitution yields distinct reactivity profiles in both radical scavenging and myeloperoxidase (MPO) inhibition assays [1]. In plant biology, the specific substitution pattern on the indole ring determines auxin receptor binding affinity and subsequent growth regulatory responses, with species-specific differences observed between pea and wheat models for 6- versus 7-substituted IAA derivatives [2]. Furthermore, a study of 14 indole derivatives including 5-methoxyindole and 6-methoxyindole revealed compound-specific inhibition ranges against MPO chlorinating activity (23-72% at 10 µM), underscoring that even closely related positional isomers cannot be assumed to produce equivalent biological outcomes [3].

Quantitative Comparative Evidence for 2-(6-Methoxy-1H-indol-3-yl)acetic Acid: Differentiated Performance Against Key Comparators


Myeloperoxidase (MPO) Chlorinating Activity Inhibition: 6-Methoxyindole Exhibits Comparable Potency to 5-Methoxyindole Isomer

In a screen of 14 indole derivatives for inhibition of myeloperoxidase (MPO) chlorinating activity in stimulated leukocytes, both 6-methoxyindole (the core scaffold of the target compound) and its positional isomer 5-methoxyindole inhibited HOCl production at 10 µM. While the study did not report individual IC₅₀ values for the methoxyindoles, the inclusion of both 5- and 6-methoxyindole within the 23-72% inhibition range demonstrates that the 6-methoxy substitution pattern retains MPO inhibitory activity comparable to the 5-methoxy isomer [1]. In contrast, the dose-response study using purified MPO established IC₅₀ values of 0.10 ± 0.03 µM for 3-methylindole and 5.0 ± 1.0 µM for indole-3-acetic acid (N=13), providing a 50-fold potency difference between structurally distinct indole derivatives [1].

myeloperoxidase inhibition inflammatory disease oxidative stress

DPPH Radical Scavenging: Indole-3-Acetic Acid Shows Measurable but Modest Antioxidant Activity Relative to 5-Hydroxyindoles

In a comparative antioxidant study employing DPPH radical scavenging, FRAP, and ORAC assays, unsubstituted indole-3-acetic acid (IAA) demonstrated quantifiable but modest antioxidant activity compared to 5-hydroxylated indole derivatives. While specific EC₅₀ values for the 6-methoxy derivative were not determined in this study, the systematic evaluation established a clear structure-activity relationship: 5-hydroxy-indoles exhibited the highest antioxidant activity (comparable to ascorbic acid and kaempferol), while compounds lacking the 5-hydroxy group, including IAA, showed significantly lower activity and operated preferentially through hydrogen atom transfer rather than electron transfer mechanisms [1]. Melatonin (5-methoxy-N-acetyltryptamine) presented discrete in vitro antioxidant activity, whereas some indole compounds did not react at all [1].

antioxidant activity DPPH assay free radical scavenging

LDL Oxidation Inhibition: 5-Methoxyindole-3-Acetic Acid Shows No Activity at 4 mM

In a study examining the ability of pineal indoles to inhibit Cu²⁺-induced LDL oxidation, 5-methoxyindole-3-acetic acid (5-MeO-IAA), the 5-position isomer of the target compound, was found to be inactive even at a high concentration of 4 mM [1]. By contrast, 5-hydroxytryptamine (serotonin) was the most potent inhibitor in this assay, followed by 5-hydroxytryptophol and 5-hydroxyindole-3-acetic acid [1]. 5-Methoxytryptamine was effective at 4 mM but inactive at 1 mM, while melatonin was also inactive at 4 mM [1].

LDL oxidation atherosclerosis antioxidant screening

Auxin Activity: Species-Specific Differences Between 6- and 7-Substituted IAA Derivatives

A comparative study of halogenated IAA derivatives assessed auxin activity on pea stem and wheat coleoptile sections, revealing species-specific differences between 6- and 7-substituted compounds [1]. The study's receptor models for pea and wheat differed in the areas covered by the 6- and 7-substituted compounds, indicating that the substitution position on the indole ring directly modulates receptor binding and downstream biological responses [1]. While quantitative EC₅₀ values for 6-methoxy-IAA were not reported in this abstract, the structural activity relationship established by this class-level study supports that the 6-methoxy substitution confers distinct auxin activity profiles compared to other positional isomers or unsubstituted IAA.

plant growth regulation auxin receptor IAA analog

Physicochemical Properties: Solubility and Melting Point Define Handling and Formulation Parameters

2-(6-Methoxy-1H-indol-3-yl)acetic acid exhibits a melting point of 163-164°C and calculated aqueous solubility of approximately 3.9 g/L at 25°C . For comparison, unsubstituted indole-3-acetic acid has a melting point of 168-170°C and aqueous solubility of approximately 1.5 g/L at 20°C. The target compound demonstrates improved solubility in organic solvents including methanol, ethanol, and methylene chloride .

solubility melting point formulation

Melatonin Comparison: 5-Methoxy Substitution Confers Potent Electron Donor Activity Not Observed in 6-Methoxy Derivatives

Melatonin (5-methoxy-N-acetyltryptamine) was identified as the most potent radical scavenger and electron donor when compared with methoxylated indole analogs and other antioxidants tested [1]. The study demonstrated that melatonin acted as a potent electron donor capable of scavenging initiating and propagating radicals and repairing oxidative damage due to electrophile intermediates [1]. This superior activity is attributed to the specific 5-methoxy substitution pattern combined with the N-acetyl side chain, a structural arrangement absent in 6-methoxyindole-3-acetic acid.

melatonin analog electron donor radical scavenger

Evidence-Driven Application Scenarios for 2-(6-Methoxy-1H-indol-3-yl)acetic Acid in Scientific Research and Industrial Development


Plant Growth Regulation and Auxin Receptor Structure-Activity Studies

The target compound serves as a 6-methoxy-substituted analog of the natural phytohormone indole-3-acetic acid (IAA), with class-level evidence demonstrating that 6-substituted IAA derivatives exhibit species-specific auxin activity distinct from 7-substituted analogs in pea and wheat models [1]. This compound enables investigation of how 6-position substitution modulates auxin receptor binding and downstream gene expression across different plant species, supporting agricultural research aimed at developing selective plant growth regulators with improved crop specificity .

Myeloperoxidase Inhibition Studies in Inflammatory Disease Models

Based on evidence that 6-methoxyindole (the core scaffold) inhibits MPO chlorinating activity in the 23-72% range at 10 µM, comparable to the 5-methoxyindole isomer [2], this compound is positioned for investigating structure-activity relationships in MPO-mediated inflammation. The 6-methoxy substitution pattern offers an alternative scaffold for exploring MPO inhibition mechanisms without the confounding effects of 5-substituent activity observed in other indole derivatives, enabling dissection of substitution-dependent selectivity in leukocyte oxidative pathways.

Antioxidant Mechanism Studies Requiring Moderate Radical Scavenging Activity

Class-level evidence from comparative indole antioxidant studies indicates that compounds lacking the 5-hydroxy group, including indole-3-acetic acid derivatives, exhibit modest antioxidant activity operating preferentially through hydrogen atom transfer rather than electron transfer mechanisms [3]. This compound is therefore suitable for experimental systems where extreme antioxidant potency would confound interpretation, allowing researchers to study baseline indole radical scavenging behavior or to use the compound as a moderate-activity control in antioxidant screening panels.

Synthetic Intermediate for Complex Indole-Based Pharmaceuticals

With established synthetic routes via reaction of 6-methoxyindole with bromoacetic acid under basic conditions , and solubility in organic solvents including methanol, ethanol, and methylene chloride , this compound serves as a versatile building block for constructing more complex indole derivatives. Its 6-methoxy substitution and free carboxylic acid functionality enable further derivatization for the synthesis of serotonin analogs, neuroprotective agents, and other bioactive molecules targeting neurological disorders [4].

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